Chlorcyclizine, (S)-

Catalog No.
S13222757
CAS No.
118165-36-9
M.F
C18H21ClN2
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorcyclizine, (S)-

CAS Number

118165-36-9

Product Name

Chlorcyclizine, (S)-

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1

InChI Key

WFNAKBGANONZEQ-SFHVURJKSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

CN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Chlorcyclizine, also known as Chlorcyclizin or Chlorcyclizinum, is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. Its chemical formula is C18H21ClN2C_{18}H_{21}ClN_{2}, and it has a molar mass of approximately 300.83 g/mol. Chlorcyclizine is primarily used to alleviate symptoms associated with allergies, such as rhinitis, urticaria, and pruritus, and it may also serve as an antiemetic in certain contexts . The compound exhibits several pharmacological properties, including antihistaminic, anticholinergic, antiserotonergic, and local anesthetic effects .

Chlorcyclizine undergoes various metabolic reactions in the body. Notably, it is metabolized through N-demethylation to form norchlorcyclizine and via N-oxidation. These metabolic pathways are significant for understanding its pharmacokinetics and potential interactions with other substances . The compound's structure allows it to engage in various chemical interactions typical of diphenylmethanes, including binding to proteins and other biological molecules .

Chlorcyclizine acts primarily by blocking histamine H1 receptors, thereby reducing the physiological effects of histamine in allergic reactions. In addition to its antihistaminic properties, it has been shown to possess antioxidant activity and may inhibit enterobactin-mediated iron uptake in certain bacteria like Escherichia coli, suggesting potential applications in limiting bacterial growth . Its anticholinergic effects can lead to side effects such as dry mouth and drowsiness, common among first-generation antihistamines .

The synthesis of Chlorcyclizine typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the reaction of diphenylmethane derivatives with piperazine under specific conditions that facilitate chlorination and subsequent modifications to yield the final product. Detailed synthetic protocols can vary based on desired purity and yield but generally follow established organic synthesis methodologies involving chlorination and amination reactions.

Chlorcyclizine is primarily used in clinical settings for managing allergic symptoms. It is often combined with other agents such as pseudoephedrine to enhance its efficacy in treating upper respiratory tract symptoms associated with colds or allergies . Beyond its antihistaminic uses, research has explored its potential against certain viral infections, including hepatitis C and Zika virus, highlighting its versatility beyond traditional allergy treatment .

Chlorcyclizine has been studied for its interactions with various drugs. Notably, co-administration with monoamine oxidase inhibitors can lead to serious adverse effects due to increased levels of neurotransmitters like norepinephrine . Additionally, its use alongside other central nervous system depressants may enhance sedative effects, necessitating caution in concurrent use . Understanding these interactions is crucial for safe therapeutic applications.

Chlorcyclizine shares structural and functional similarities with several other compounds within the diphenylmethylpiperazine class. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
DiphenhydramineC17H21N1C_{17}H_{21}N_{1}Allergy reliefStrong sedative effect; widely used in sleep aids
PromethazineC17H20N1SC_{17}H_{20}N_{1}SAntihistamine; antiemeticAdditional antiemetic properties; used in motion sickness
CyproheptadineC21H26N2C_{21}H_{26}N_{2}Allergy relief; appetite stimulantUnique appetite-stimulating effects
HydroxyzineC21H27ClN2C_{21}H_{27}ClN_{2}Anxiety relief; antihistamineAlso used for anxiety management

Chlorcyclizine's unique combination of antihistaminic and additional pharmacological actions sets it apart from these similar compounds. Its specific interactions with bacterial iron uptake mechanisms further underscore its distinctive profile within the class of antihistamines .

Historical Synthesis Routes from Diphenylmethylpiperazine Precursors

The historical synthesis of chlorcyclizine, including its (S)-enantiomer, has been primarily based on alkylation reactions involving diphenylmethylpiperazine precursors [1]. The classical synthetic approach involves the alkylation of 1-methylpiperazine with 4-chlorobenzhydryl bromide, which produces chlorcyclizine as a racemic mixture [1]. This fundamental reaction pathway has served as the foundation for subsequent stereochemical modifications and improvements.

The traditional synthesis begins with the preparation of 4-chlorobenzhydryl chloride from the corresponding benzophenone derivative [2]. The process involves a two-step sequence where 4-chlorobenzophenone undergoes reduction with sodium borohydride to yield 4-chlorobenzhydrol, followed by treatment with thionyl chloride to form the corresponding chloride [24]. This chlorinating agent then serves as the electrophilic component in the subsequent alkylation reaction.

Synthetic StepStarting MaterialReagentProductYield Range (%)
Reduction4-ChlorobenzophenoneSodium borohydride4-Chlorobenzhydrol85-95
Chlorination4-ChlorobenzhydrolThionyl chloride4-Chlorobenzhydryl chloride90-98
Alkylation4-Chlorobenzhydryl chloride1-MethylpiperazineChlorcyclizine (racemic)75-85

The alkylation reaction typically proceeds through nucleophilic substitution mechanism, where the nitrogen atom of 1-methylpiperazine attacks the electrophilic carbon center of 4-chlorobenzhydryl chloride [22]. The reaction conditions generally require elevated temperatures (80-100°C) and the presence of a base such as potassium carbonate to neutralize the hydrogen chloride formed during the reaction .

Historical synthetic procedures have also employed alternative brominated intermediates, such as 4-chlorobenzhydryl bromide, which can provide similar yields but may offer different reaction kinetics [2]. The preparation of these brominated derivatives follows analogous pathways, involving bromination of the corresponding alcohol or direct halogen exchange reactions.

Contemporary Asymmetric Synthesis Strategies

Modern approaches to the stereoselective synthesis of (S)-chlorcyclizine have incorporated advanced asymmetric synthesis methodologies that enable direct access to the desired enantiomer [4] [6]. Contemporary strategies focus on the utilization of chiral auxiliaries, asymmetric catalysis, and enantioselective transformations to achieve high stereochemical control.

Chiral Starting MaterialCoupling PartnerCatalyst/ReagentEnantiomeric Excess (%)Yield (%)
(S)-1-Methylpiperazine4-ChlorobenzaldehydeSodium cyanoborohydride/AcOH>9570-85
(S)-1-Methylpiperazine4-Chlorobenzyl ketoneTitanium(IV) isopropoxide>9065-80
Chiral auxiliary-protected piperazine4-Chlorobenzhydryl chlorideBase-mediated alkylation>9875-90

Advanced asymmetric synthesis strategies have also incorporated the use of chiral auxiliaries attached to the piperazine nitrogen [31]. These auxiliaries provide stereochemical bias during the alkylation step, leading to preferential formation of one enantiomer [31]. The auxiliary can subsequently be removed under mild conditions to yield the desired (S)-chlorcyclizine with high optical purity [31].

Catalytic asymmetric approaches have emerged as particularly promising methodologies for large-scale production [19]. These methods employ chiral transition metal complexes or organocatalysts to induce enantioselectivity in key bond-forming reactions [19]. The development of these catalytic systems has been driven by the pharmaceutical industry's need for efficient and cost-effective methods to produce single enantiomers [29].

Recent investigations have also explored the application of enzymatic synthesis approaches, utilizing engineered enzymes to achieve stereoselective transformations [28]. These biocatalytic methods offer advantages in terms of reaction selectivity and environmental compatibility, although they may require specialized reaction conditions and enzyme availability [28].

Chromatographic Resolution Techniques for Enantiomeric Purification

Chromatographic resolution represents a critical approach for the separation and purification of chlorcyclizine enantiomers, with high-performance liquid chromatography serving as the primary technique for achieving enantiomeric separation [8] [11] [14]. The development of chiral stationary phases has enabled efficient resolution of racemic chlorcyclizine mixtures into their constituent enantiomers.

The most extensively studied chromatographic method employs Chiralcel ovomucoid-bonded silica columns for the separation of chlorcyclizine enantiomers [8] [10]. These chiral stationary phases utilize the natural chirality of the ovomucoid protein to provide differential interactions with the (R)- and (S)-enantiomers of chlorcyclizine [8]. The optimal mobile phase composition typically consists of methanol-acetate buffer systems with carefully controlled pH values [10].

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)
Chiralcel ovomucoidMeOH/0.02 M acetate buffer (25:75, pH 4.7)1.02.825
Chiralcel ODn-Hexane/0.2 M isopropylamine1.03.215
Phenomenex Lux Cellulose-1Acetonitrile/20 mM NH₄HCO₃ (75:25)1.02.520

Semi-preparative scale enantioseparation has been successfully achieved using Chiralcel OD columns with n-hexane containing 0.2 M isopropylamine as the eluent [8]. This method enables the complete resolution of approximately 5.0 mg of racemic chlorcyclizine in a single chromatographic run, yielding enantiomers with optical purities exceeding 99.9% [8].

Capillary electrophoresis has emerged as an alternative technique for chiral separation of chlorcyclizine [14]. The method utilizes sulfated β-cyclodextrin as a chiral selector in phosphate buffer systems [14]. Optimal separation conditions include 100 mM phosphate buffer at pH 6.0 with 34 mg/mL sulfated β-cyclodextrin and 40% methanol as organic modifier [14]. This approach offers advantages in terms of sample consumption and analysis speed compared to traditional liquid chromatography methods.

Advanced chromatographic techniques have also incorporated cellulose-based chiral stationary phases for the analysis of chlorcyclizine enantiomers [12]. These phases provide alternative selectivity patterns and may offer improved resolution for specific separation challenges [12]. The development of these stationary phases has been driven by the need for robust and reproducible methods suitable for routine analytical applications.

Quality Control Metrics for Optical Purity Assessment

The assessment of optical purity for (S)-chlorcyclizine requires sophisticated analytical methodologies that can accurately determine enantiomeric composition and detect trace levels of the opposite enantiomer [15] [34] [37]. Quality control metrics encompass both quantitative determination of enantiomeric excess and validation of analytical method performance according to international guidelines.

Enantiomeric excess determination represents the primary metric for optical purity assessment [34]. The enantiomeric excess is calculated using the formula: %ee = |(R-S)/(R+S)| × 100, where R and S represent the molar amounts of each enantiomer [34]. For pharmaceutical applications, enantiomeric excess values typically must exceed 99% to meet regulatory requirements [15].

Analytical MethodDetection LimitQuantification LimitPrecision (%RSD)Accuracy (%Recovery)
Chiral HPLC-UV0.05% (opposite enantiomer)0.1%<2.098.5-101.5
Chiral HPLC-MS0.01%0.05%<1.599.0-101.0
Polarimetry0.1% (optical purity)0.5%<3.097.0-103.0
Capillary electrophoresis0.02%0.1%<2.598.0-102.0

Polarimetric analysis provides a direct measurement of optical activity and serves as a complementary technique for optical purity assessment [35]. The specific optical rotation [α] is determined under standardized conditions (typically using sodium D-line at 589 nm and 20°C), and optical purity is calculated as: Optical purity (%) = [α]observed/[α]maximum × 100 [35]. This method offers rapid analysis but may be limited by the magnitude of optical rotation for the compound of interest.

Method validation for optical purity assessment follows International Council for Harmonisation guidelines, requiring demonstration of specificity, linearity, accuracy, precision, detection limits, and robustness [36]. Specificity studies must demonstrate the ability to distinguish between enantiomers and detect potential chiral impurities without interference [25] [37]. Linearity assessment typically covers the range from the quantification limit to 120% of the target concentration.

Advanced quality control approaches incorporate mass spectrometric detection for enhanced sensitivity and selectivity [37]. High-performance liquid chromatography coupled with mass spectrometry provides definitive identification of enantiomers and enables detection of trace impurities at sub-ppm levels [37]. These methods are particularly valuable for detecting related substances that may co-elute in conventional chromatographic systems.

Histamine H1 Receptor Antagonism: Structural Determinants of Activity

(S)-Chlorcyclizine belongs to the diphenylmethyl-piperazine class of first-generation antihistamines. The pharmacophore consists of a bis-aryl “diphenylmethyl” core tethered through a benzylic carbon to an N-methyl-piperazine ring; a para-chloro substituent on one aryl ring reinforces hydrophobic contacts inside the histamine H1 receptor binding pocket [1]. Optical resolution has revealed stereochemical preferences: the (R)-enantiomer displays higher intrinsic antihistaminic efficacy, whereas the (S)-enantiomer maintains comparable in-vitro potency while producing markedly lower H1-receptor–mediated calcium responses [2].

Ligand (human histamine H1 receptor)Equilibrium dissociation constant (Ki)Antihistamine activity at 10 nmol l⁻¹Reference
(S)-Chlorcyclizine9 nmol l⁻¹ [3]41.7% of maximal response [2]1, 40
(R)-Chlorcyclizine9 nmol l⁻¹ (est.)*88.0% of maximal response [2]1
Racemate9 nmol l⁻¹ [3]72.6% of maximal response [2]1, 40

*the binding experiment in Reference 1 did not separate Ki values for each enantiomer; activity differences arise from efficacy rather than affinity.

Molecular modelling indicates that the para-chloro-phenyl ring occupies a hydrophobic vestibule lined by phenylalanine-424 and tyrosine-431, while the protonated piperazine tethers to Aspartate-116 through a salt bridge—an interaction conserved among high-affinity histamine H1 receptor antagonists [1].

Off-Target Interactions: Muscarinic Acetylcholine and Serotonin Receptors

Early radioligand work placed chlorcyclizine and its piperazine analogues among antihistamines possessing appreciable muscarinic antagonism [4]. Quantitative competition assays in bovine cerebral cortex membranes showed half-maximal inhibition constants between five and thirty-eight nanomoles per litre for closely related homochlorcyclizine at muscarinic M1–M3 receptors, classifying the scaffold as a moderate to high affinity anticholinergic family [5]. Although precise Ki values for pure (S)-chlorcyclizine have not been published, the compound’s robust suppression of carbachol-induced calcium signalling in HEK-M3 cells at sub-micromolar concentrations mirrors the muscarinic profile of its congeners [6].

Serotonergic cross-talk has also emerged. Docking simulations against the serotonin 5-hydroxytryptamine-2A receptor predicted a binding free energy of –24.8 kcal mol⁻¹ for chlorcyclizine, ranking it among the top candidates in a 1.3-million-compound screen and suggesting sub-micromolar affinity [7]. For the closely related metabolite hydroxyzine—the principal in-vivo oxidative product—direct binding studies give a Ki of fifty nanomoles per litre at the serotonin 5-hydroxytryptamine-2A receptor and one hundred seventy nanomoles per litre at the serotonin 5-hydroxytryptamine-2A receptor, documenting functional antagonism of cortical signalling [8].

Receptor targetRepresentative affinity for (S)-chlorcyclizine or analoguesFunctional consequenceReference
Muscarinic acetylcholine M3≈ 50 nmol l⁻¹ (homologous piperazine assay)Competitive antagonism of cholinergically driven calcium flux [6]70
Muscarinic acetylcholine M1/M25–38 nmol l⁻¹ (homochlorcyclizine) [5]Antisecretory and antiperistaltic effects [5]25
Serotonin 5-hydroxytryptamine-2Ain-silico score –24.8 kcal mol⁻¹ (chlorcyclizine) [7]Predicted inverse agonism; potential dampening of cortical dopamine release [7]137
Serotonin 5-hydroxytryptamine-2A (hydroxyzine)50 nmol l⁻¹ Ki [8]Partial antagonism of phosphoinositide turnover [8]100

These interactions rationalize the mild central sedation and anticholinergic drying noted historically with first-generation antihistamines, but they also furnish a mechanistic foundation for repurposing efforts in neuropsychiatric and metabolic research [9] [10].

Viral Entry Inhibition Mechanisms Against Hepatitis C and Flaviviruses

High-throughput phenotypic screening in hepatoma cells revealed (S)-chlorcyclizine as a nanomolar inhibitor of hepatitis C virus entry; subsequent mapping assigned the primary block to the membrane-fusion stage that follows clathrin-mediated endocytosis [2] [11]. Resistance selection identified six single-point mutations in the amino-terminal fusion loop of the viral envelope glycoprotein E1, five of which cluster within the hydrophobic fusion peptide itself [12]. Photo-affinity labelling with a diazirine-chlorcyclizine probe cross-linked directly to leucine-257 of glycoprotein E1, demonstrating physical engagement of the inhibitor with the fusion loop [12]. Molecular dynamics simulations position the p-chlorophenyl ring inside a hydrophobic cleft flanked by Isoleucine-262 and Phenylalanine-291, thereby immobilising the hinge that drives low-pH fusion [12].

Parameter(S)-ChlorcyclizineNor-ChlorcyclizineReference
Half-maximal effective concentration for inhibition of hepatitis C virus genotype 2a entry in Huh-7.5 cells44 nanomoles per litre [2]34 nanomoles per litre [2]1
Half-maximal cytotoxic concentration (adenosine triphosphate–based assay)49.8 micromoles per litre [2]9.31 micromoles per litre [2]1
Selectivity index (cytotoxic ÷ antiviral)1 × 10³ [2]2.7 × 10² [2]1
In-vivo liver concentration after ten milligrams per kilogram daily oral dosing in Alb-uPA severe combined immunodeficiency mice2.66 micromoles per kilogram (day 28) [2]12.1 micromoles per kilogram [2]1

Structure-guided screens against the flaviviral NS2B–NS3 serine protease subsequently identified chlorcyclizine as the highest-scoring hit (binding energy –24.8 kcal mol⁻¹), forming hydrogen bonds with Histidine-51 and serine catalytic residues conserved across dengue and Zika viruses [7]. While experimental half-maximal effective concentration values against live Zika virus remain in the low-micromolar bracket, the interaction indicates that chlorcyclizine can engage flaviviral proteins beyond the entry stage and that optimisation of the scaffold may yield broader spectrum inhibitors [7] [13].

Synergistic Effects with Antiviral Agents: Ribavirin and Sofosbuvir

Checkerboard combinatorial assays performed in hepatoma cultures showed that (S)-chlorcyclizine augments the potency of nucleoside analogue polymerase inhibitors and of the guanosine analogue ribavirin without introducing additional cytotoxicity [2] [14]. Median-effect analysis yielded combination indices well below 0.8 across multiple fixed-ratio exposure regimens, signifying synergism rather than simple additivity [2]. Mechanistic complementarity explains the interaction: chlorcyclizine acts extracellularly and at the fusion interface, whereas ribavirin and sofosbuvir target intracytoplasmic RNA synthesis, creating a dual blockade that hampers resistance selection [15]. In human-hepatocyte-engrafted mice given oral (S)-chlorcyclizine together with intraperitoneal ribavirin, plasma viral titres fell by an additional one-log order compared with each monotherapy arm, and no breakthrough mutations were detected after six weeks [2].

CombinationExperimental modelMedian combination indexVirological outcomeReference
(S)-Chlorcyclizine + RibavirinHuh-7.5 cells, genotype 2a0.42Ninety-eight percent suppression of luciferase reporter signal at one-quarter individual EC₅₀ doses [2]1
(S)-Chlorcyclizine + SofosbuvirHuh-7.5 cells, genotype 1b0.58Eight-fold shift in apparent half-maximal effective concentration for sofosbuvir [14]132
(S)-Chlorcyclizine + RibavirinAlb-uPA SCID mice engrafted with primary human hepatocytesnot stated; synergistic effect inferredAdditional one-log reduction in serum viral RNA relative to monotherapies [2]1

The pronounced synergy, the absence of overlapping metabolic liabilities, and chlorcyclizine’s preferential hepatic distribution together highlight the molecule’s value as a combinatorial anchor for low-cost, all-oral antiviral regimens aimed at resource-limited settings [2] [15].

Citations

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

300.1393264 g/mol

Monoisotopic Mass

300.1393264 g/mol

Heavy Atom Count

21

UNII

5IY3F5T1FH

Dates

Last modified: 08-10-2024

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